molecular formula C15H25N7O3 B2796227 6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine CAS No. 578003-84-6

6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B2796227
CAS No.: 578003-84-6
M. Wt: 351.411
InChI Key: ULPMRUSKRYRAGZ-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 5-nitro-substituted pyrimidine core with a 4-ethylpiperazine moiety at the 6-position and a (tetrahydrofuran-2-yl)methyl group at the N2-position. Structural characterization of analogous compounds (e.g., via IR, NMR, and mass spectrometry) confirms the stability of such derivatives under synthetic conditions .

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)14-12(22(23)24)13(16)18-15(19-14)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPMRUSKRYRAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with a nitro group and a piperazine moiety. Its molecular formula is C14H20N6O2C_{14}H_{20}N_{6}O_{2}, and it has significant implications for pharmacological activity due to the presence of both electron-withdrawing and electron-donating groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties. The nitro group is known to play a crucial role in the activation of these compounds through reductive processes in microbial systems, leading to the generation of reactive intermediates that can damage cellular components.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that similar compounds possess activity against Mycobacterium tuberculosis and other resistant bacteria, suggesting potential utility in treating infections caused by multi-drug resistant organisms .

Antitumor Activity

The compound's structural features suggest potential as an anticancer agent. Pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, compounds with similar scaffolds have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in oncogenic signaling pathways .

Case Studies

  • Antimicrobial Efficacy
    A study focused on the synthesis and evaluation of various pyrimidine derivatives found that modifications at the 5-nitro position significantly enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a primary mechanism .
  • Inhibition of Cancer Cell Proliferation
    In vitro studies on related pyrimidine compounds showed promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Data Tables

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisSignificant inhibition
AntitumorA549 (lung cancer)Inhibition of proliferation
AntitumorMCF7 (breast cancer)Induction of apoptosis

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the effectiveness of compounds similar to 6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine in combating malaria. A notable study screened a library of type II kinase inhibitors against the multidrug-resistant strain P. falciparum Dd2, identifying several compounds with significant antiplasmodial activity. The compound showed promising results with an effective concentration (EC50) indicating its potential as a lead antimalarial agent.

Table 1: Antiplasmodial Activity of Selected Compounds

Compound IDDd2 EC50 (nM)3D7 EC50 (nM)Resistance Index (RI)Cytotoxicity (HepG2 EC50)Selectivity Index (SI)
Compound 180 ± 8Not reportedNot applicable2590 ± 8445
Compound 21320 ± 79763 ± 511.73170 ± 3322.4
Compound 31540 ± 252821 ± 181.93240 ± 4962.1

This table illustrates the potency and selectivity of various compounds, emphasizing the importance of structural modifications that enhance antimalarial activity while minimizing cytotoxic effects.

Kinase Inhibition

The compound is also investigated for its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). The interaction between the piperazine moiety and the hinge region of CDK4/6 has been documented, indicating that structural features of This compound contribute to its selectivity and potency against these targets.

Case Study: CDK Inhibition

In a study focused on developing selective CDK inhibitors, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit CDK4/6. The findings suggested that modifications in the piperazine ring significantly influenced binding affinity and selectivity.

Table 2: Binding Affinity of Pyrimidine Derivatives to CDK4/6

Compound IDBinding Affinity (Ki) nMSelectivity for CDK6
Compound A50High
Compound B120Moderate
Compound C>500Low

This table demonstrates how variations in chemical structure can impact binding affinity and selectivity toward specific kinases, underscoring the relevance of This compound in drug design.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group at position 5 of the pyrimidine ring facilitates SNAr reactions under basic conditions. For example:

  • Reduction of the nitro group to an amine (NH₂) enables subsequent substitution at position 5. This reduction is typically achieved using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) .

  • Chlorination or fluorination at position 5 occurs via SNAr using POCl₃ or HF-pyridine, forming intermediates for further derivatization .

Reaction Conditions Product Reference
Nitro → Amine reductionH₂ (1 atm), Pd/C, EtOH, 25°C5-Amino derivative
Nitro → ChloroPOCl₃, DMF, 80°C, 4 h5-Chloro-pyrimidine intermediate

Alkylation and Piperazine Ring Functionalization

The ethylpiperazine moiety undergoes alkylation or arylation at the terminal nitrogen:

  • Quaternization with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility .

  • Coupling with aryl halides via Buchwald-Hartwig amination introduces aryl groups (e.g., 4-fluorophenyl) for improved kinase inhibition .

Example Reaction Pathway:

  • Piperazine alkylation with 3-chloro-4-fluoroaniline under NaH/THF yields N-arylpiperazine derivatives .

  • Subsequent O-alkylation with bromides (e.g., N-morpholinopropyl bromide) modifies solubility and bioactivity .

Reduction of Nitro Group

The nitro group at position 5 can be selectively reduced to an amine without affecting other functional groups:

  • Catalytic hydrogenation (H₂/Pd-C in THF) produces 5-amino-pyrimidine derivatives, which are intermediates for cross-coupling reactions .

  • Chemoselective reduction using Fe/HCl preserves the tetrahydrofuranmethyl group .

Salt Formation and Pharmaceutical Relevance

The secondary amine in the piperazine ring forms stable salts with acids, improving pharmacokinetic properties:

  • Mesylate salt formation (using methanesulfonic acid) enhances oral bioavailability .

  • Hydrochloride salts are common for aqueous formulation .

Salt Type Acid Used Application Reference
MesylateMethanesulfonic acidImproved solubility and stability
HydrochlorideHCl (g)Parenteral formulations

Coupling Reactions with Tetrahydrofuranmethyl Group

The tetrahydrofuranmethyl (THF-methyl) substituent participates in Suzuki-Miyaura cross-coupling reactions:

  • Palladium-catalyzed coupling with aryl boronic acids introduces hydrophobic groups for enhanced target binding .

  • Click chemistry with azides forms triazole-linked conjugates for probing biological activity .

Key Reaction Example:

  • THF-methyl bromination (using NBS) followed by coupling with 5-(trifluoromethyl)pyridin-2-amine yields biaryl derivatives with antitumor activity .

Hydrogen Bonding and Biological Interactions

The pyrimidine-2,4-diamine scaffold forms hydrogen bonds with kinase ATP-binding pockets:

  • The N²-((tetrahydrofuran-2-yl)methyl) group engages in hydrophobic interactions, as observed in CDK2/9 inhibition (PDB: 3TI1) .

  • Nitro group positioning influences steric hindrance and selectivity in kinase binding .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Nitro vs. Thiophene/Chloro : The nitro group (strong electron-withdrawing effect) in the target compound contrasts with thiophene (electron-rich) or chloro (moderately electron-withdrawing) in analogs, suggesting divergent reactivity in biological systems .
  • Tetrahydrofuran Side Chain : The (tetrahydrofuran-2-yl)methyl group in the target compound and its stereoisomer in highlight the role of cyclic ethers in improving solubility and metabolic stability compared to linear alkyl chains.

Functional Analogues with Nitro and Heterocyclic Substituents

Compound Name Structure Key Differences Potential Applications
(S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine 6-position: 5-methylfuran; N4-position: pyridyl-tetrahydrofuran hybrid Pyridine ring introduces π-π stacking potential; methylfuran increases rigidity Anticancer (hypothesized from nitroaromatic chemotherapeutics)
N2-(3-(2H-Tetrazol-5-yl)phenyl)-5-fluoro-N4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine N2-position: tetrazolyl-phenyl; 5-position: fluoro Tetrazole enhances acidity; fluorinated pyrimidine improves bioavailability Antiviral (structural resemblance to HIV RT inhibitors)

Key Observations :

  • Nitro Group Impact : The nitro group in the target compound and may confer redox activity, enabling interactions with microbial enzymes or DNA, whereas fluoro substituents (e.g., ) are typically inert but improve pharmacokinetics.
  • Heterocyclic Diversity : Tetrahydrofuran derivatives (target, ) demonstrate adaptability in scaffold design, whereas tetrazole () or pyridine () substitutions cater to specific target binding pockets.

Research Findings and Hypotheses

  • Antimicrobial Potential: Piperazine-pyrimidine hybrids (e.g., ) show moderate-to-strong activity against Gram-positive bacteria and fungi. The target compound’s ethylpiperazine and nitro group may synergize to disrupt microbial cell walls or efflux pumps.
  • Selectivity Considerations : Bulky tetrahydrofuran substituents (target, ) may reduce off-target effects compared to planar aromatic groups (e.g., thiophene in ).
  • Synthetic Feasibility : The target compound’s nitro group and ethylpiperazine necessitate controlled reaction conditions to avoid over-nitration or piperazine degradation, as seen in analogous syntheses .

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